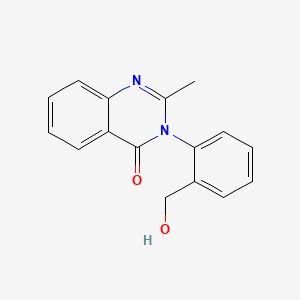

4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl-, also known as 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl-, is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4(3H)-Quinazolinone derivatives, particularly those substituted with various functional groups, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- is notable for its potential pharmacological properties, including antibacterial and anticancer activities. This article synthesizes current research findings, case studies, and biological evaluations related to this compound.

Chemical Structure and Properties

The molecular formula for 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- is C16H14N2O with a molecular weight of approximately 250.29 g/mol. The structure features a quinazolinone core with specific substitutions that may influence its biological activity.

Antibacterial Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). One study synthesized multiple derivatives and evaluated their structure-activity relationships (SAR). Among these, compounds that effectively inhibited PBP2a (penicillin-binding protein) displayed enhanced antibacterial activity. The binding of these compounds to the allosteric site of PBP2a was shown to facilitate the opening of the active site for β-lactam antibiotics, thus enhancing their efficacy against resistant strains .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

| Compound ID | Structure | MIC (μg/mL) | Activity |

|---|---|---|---|

| Compound 1 | Structure | ≤ 4 | Active |

| Compound 73 | Structure | Synergistic with TZP | Active |

| Compound X | Structure | ≥ 128 | Inactive |

Anticancer Activity

In addition to antibacterial effects, quinazolinones have been explored for their anticancer properties. A subset of studies focused on their ability to inhibit various kinases implicated in cancer progression. For instance, certain derivatives have shown promising results in stabilizing kinase structures and inhibiting cell proliferation in vitro .

Table 2: Anticancer Activity of Selected Quinazolinones

| Compound ID | Target Kinase | ΔTm (°C) | Potency |

|---|---|---|---|

| Compound 17 | DAPK3 | +4.1 | High |

| Compound 19 | MST3 | +3.0 | Moderate |

| Compound Y | DYRK1A | +5.0 | High |

Case Studies

One significant case study involved the evaluation of a series of quinazolinones against MRSA in vivo. The study found that specific derivatives not only inhibited bacterial growth but also demonstrated low toxicity profiles in animal models . This dual action suggests potential for therapeutic applications in treating resistant infections.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that some quinazolinones possess favorable bioavailability and metabolic stability, making them suitable candidates for further drug development. Toxicological assessments have shown that these compounds generally exhibit low toxicity; however, detailed studies are necessary to fully understand their safety profiles.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Studies have demonstrated that derivatives of 4(3H)-quinazolinone exhibit antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, a study synthesized various quinazolinone derivatives that were screened for their antibacterial activity against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

- Anticonvulsant Properties

- Analgesic Effects

- Anti-inflammatory Activity

- Antitumor Activity

Synthetic Applications

- Combinatorial Libraries

- Molecular Hybridization

Case Study 1: Antimicrobial Screening

A series of 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E)-phenyldiazenyl]-2-thioxo-5,6-dihydropyrimidine-1(2H)-yl)quinazoline-4(3H)-ones were synthesized and tested for antibacterial activity against a panel of bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis .

Case Study 2: Anticonvulsant Activity

In a pharmacological study, several quinazolinone derivatives were evaluated for their anticonvulsant effects using the maximal electroshock seizure (MES) test in mice. Compounds showed a marked reduction in seizure duration compared to controls, highlighting their potential for further development as anticonvulsants .

Properties

IUPAC Name |

3-[2-(hydroxymethyl)phenyl]-2-methylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-17-14-8-4-3-7-13(14)16(20)18(11)15-9-5-2-6-12(15)10-19/h2-9,19H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBSPUXYKQNPJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198649 |

Source

|

| Record name | Ba 51-084512 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5060-50-4 |

Source

|

| Record name | Ba 51-084512 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005060504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ba 51-084512 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.